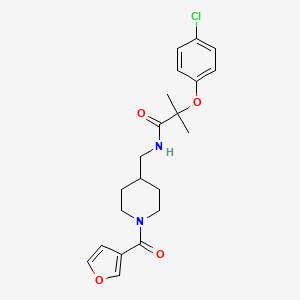

![molecular formula C10H17NO4 B2916713 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid CAS No. 1781968-79-3](/img/structure/B2916713.png)

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

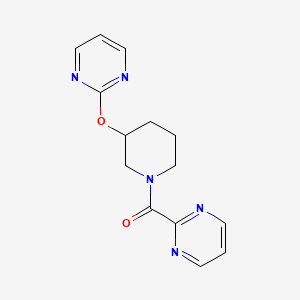

“2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid” is a chemical compound with the CAS Number: 1781968-79-3 . It has a molecular weight of 215.25 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that the BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.186±0.06 g/cm3 and a predicted boiling point of 341.6±15.0 °C . It is solid in physical form .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophilic Building Blocks

The synthesis of novel electrophilic building blocks from cyclic acetals, including those derived from α-amino and α- or β-hydroxy acids, has been demonstrated. 2-(tert-Butyl)dioxolanones and related compounds obtained by acetalization were treated with N-bromosuccinimide to produce electrophilic agents capable of further transformation into chiral derivatives of pyruvic acid and other compounds, highlighting the role of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid derivatives in synthesizing enantiomerically pure compounds (Zimmermann & Seebach, 1987).

Peptide Backbone Modification

The chemical versatility of this compound derivatives facilitates the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows for the efficient modification of peptide backbones, producing peptides with improved properties. This approach has been shown to be superior to existing methods of peptide modification, offering a new pathway for the development of therapeutic peptides (Matt & Seebach, 1998).

Modular Synthesis of Azetidines

The strain-release-driven homologation of boronic esters presents a novel method for the modular synthesis of azetidines. By exploiting the high ring strain of azabicyclo[1.1.0]butane, a straightforward pathway to azetidinyl boronic esters is achieved, which are valuable in medicinal chemistry due to their application in the synthesis of pharmaceuticals like cobimetinib (Fawcett et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLPFPLPMZEOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)

![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)